Cas no 2418718-27-9 (2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline)
![2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline structure](https://ja.kuujia.com/scimg/cas/2418718-27-9x500.png)
2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline 化学的及び物理的性質
名前と識別子
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- Z4244362514
- 2-methyl-8-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-1,2,3,4-tetrahydroisoquinoline
- 2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline
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- インチ: 1S/C18H24N4O/c1-20-7-6-15-4-3-5-18(17(15)12-20)23-13-16-11-22(16)10-14-8-19-21(2)9-14/h3-5,8-9,16H,6-7,10-13H2,1-2H3
- InChIKey: FEJBTIMTRPTFPI-UHFFFAOYSA-N
- SMILES: O(C1=CC=CC2CCN(C)CC1=2)CC1CN1CC1C=NN(C)C=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 407
- トポロジー分子極性表面積: 33.3
- XLogP3: 1.4
2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7558470-1.0g |
2-methyl-8-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-1,2,3,4-tetrahydroisoquinoline |
2418718-27-9 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline 関連文献
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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4. Caper tea
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinolineに関する追加情報
Recent Advances in the Study of 2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline (CAS: 2418718-27-9)
The compound 2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline (CAS: 2418718-27-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
Recent studies have highlighted the unique structural features of this compound, which combines an isoquinoline core with an aziridine moiety and a methylpyrazole substituent. This combination is believed to confer specific biological activities, particularly in the modulation of protein-protein interactions and enzyme inhibition. Preliminary data suggest that the compound exhibits promising activity against certain cancer cell lines, making it a candidate for further investigation in oncology.
One of the key breakthroughs in the study of this compound is the development of an efficient synthetic route, as reported in a recent publication in the Journal of Medicinal Chemistry. The researchers utilized a multi-step synthesis involving a key aziridine ring formation, followed by coupling with the isoquinoline scaffold. The synthetic approach has been optimized to yield high purity and scalability, which is crucial for future preclinical and clinical studies.
In terms of mechanism of action, recent in vitro studies have demonstrated that the compound acts as a potent inhibitor of specific kinases involved in cell proliferation and survival pathways. Molecular docking studies have provided insights into the binding interactions between the compound and its target proteins, revealing a unique binding mode that could explain its selectivity and potency. These findings are supported by biochemical assays showing nanomolar inhibitory concentrations against the target kinases.
Furthermore, preclinical evaluations in animal models have shown promising results. The compound exhibited good pharmacokinetic properties, including acceptable bioavailability and half-life, which are critical for its development as a therapeutic agent. Toxicity studies have also been conducted, revealing a favorable safety profile at therapeutic doses. These results pave the way for further investigations, including potential combination therapies with existing anticancer drugs.
Despite these encouraging findings, challenges remain in the development of this compound. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Additionally, more comprehensive in vivo studies are required to fully elucidate its therapeutic potential and safety in humans.
In conclusion, 2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline (CAS: 2418718-27-9) represents a promising candidate in the field of medicinal chemistry, with potential applications in oncology. The recent advancements in its synthesis, mechanism of action, and preclinical evaluation provide a solid foundation for future research. Continued efforts in optimizing its properties and exploring its therapeutic potential will be crucial in translating these findings into clinical applications.
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